YL-0919 was synthesized in research laboratories focusing on developing new antidepressant therapies. It is classified under the category of psychoactive substances, specifically targeting the serotonergic system to exert its therapeutic effects. The compound has been subjected to various pharmacological studies to evaluate its efficacy and safety profile.
The synthesis of YL-0919 involves a multi-step process starting from readily available chemical precursors. Key steps include:
Specific reaction conditions such as temperature, solvent choice, and catalysts are optimized to maximize yield and purity. Industrial production typically employs batch or continuous flow reactors, ensuring cost-effectiveness and scalability while adhering to regulatory standards. Purification processes like crystallization and chromatography are utilized to achieve high-purity final products .
YL-0919 has the chemical formula C17H22ClN3O2, with a molecular weight of 335.83 g/mol. The structural representation includes a benzyl group attached to a hydroxypiperidine moiety and a pyridinone core, which contributes to its pharmacological activity.
The three-dimensional conformation of YL-0919 allows for effective interaction with serotonin receptors, which is crucial for its antidepressant activity .
YL-0919 undergoes several types of chemical reactions:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions are meticulously controlled to ensure selective transformations, leading to intermediates that are further processed into the final active pharmaceutical ingredient .
YL-0919 primarily targets the serotonin system through several mechanisms:
Research indicates that YL-0919 also influences neuronal excitability in the medial prefrontal cortex by disinhibiting GABAergic interneurons, thereby promoting antidepressant-like effects .
YL-0919 is characterized by several physical properties:
Chemical properties include its ability to interact with various biomolecules involved in neurotransmission, particularly within serotonergic pathways. Its high affinity for serotonin transporters and receptors suggests significant potential for therapeutic applications in treating depression .
YL-0919 has shown promise in various scientific applications:
YL-0919 (hypidone hydrochloride) represents a structurally novel psychotropic compound currently in phase II clinical trials for major depressive disorder (MDD) [5]. Emerging as a product of rational drug design, it addresses critical limitations of conventional antidepressants—particularly delayed onset of efficacy (typically 4–6 weeks), suboptimal response rates (50–70%), and adverse effects like sexual dysfunction and cognitive impairment [2] [6]. Its development aligns with evolving neuropsychopharmacological paradigms emphasizing multi-target engagement to modulate complex neural networks implicated in mood and cognition [3] [9].
The therapeutic landscape for MDD has long been dominated by monoamine reuptake inhibitors (e.g., SSRIs), which primarily augment synaptic levels of serotonin (5-HT) but exhibit delayed efficacy and variable patient response [2] [6]. Preclinical studies identified YL-0919 through systematic screening of compounds designed to simultaneously inhibit serotonin reuptake while directly modulating specific 5-HT receptor subtypes [3] [8]. This approach aimed to accelerate therapeutic effects by engaging complementary pathways regulating synaptic plasticity and neural circuitry.
Key milestones in its development include:
YL-0919 (chemical name: 1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one hydrochloride) features a distinct piperidinyl-pyridinone scaffold [1] [7]. This structure enables high-affinity engagement with multiple central nervous system (CNS) targets:
Table 1: Target Affinity Profile of YL-0919
Target | Affinity (Ki or EC₅₀) | Functional Activity |
---|---|---|
SERT | 0.72 ± 0.10 nM | Reuptake inhibition |
5-HT1A receptor | 0.19 ± 0.02 nM | Partial agonist (85% efficacy) |
5-HT6 receptor | 6.3 nM | Full agonist |
Sigma-1 receptor | 15.8 nM | Agonist |
Data compiled from [3] [6] [8]
Pharmacodynamic studies reveal three key characteristics:
The therapeutic superiority of YL-0919 arises from its coordinated engagement of complementary targets:
A. Serotonergic Targets
B. Sigma-1 Receptor (σ1R) EngagementYL-0919’s σ1R agonism (identified via machine learning-based target fishing and confirmed radioreceptor assays) underpins its fast-onset properties [6] [10]:
Table 2: Synergistic Neuroplasticity Effects of YL-0919’s Multi-Target Profile
Brain Region | Observed Effect | Primary Target Mediation |
---|---|---|
Hippocampus | ↑ BDNF, synapsin I, p-mTOR | 5-HT1A/σ1R |
Prefrontal cortex | ↑ Dendritic complexity, spine density | σ1R/5-HT6 |
Medial PFC | ↑ c-FOS/NeuN co-localization, PSD95 | σ1R |
This polypharmacology creates a self-reinforcing cycle: Enhanced 5-HT transmission immediately elevates synaptic 5-HT levels, while σ1R/5-HT1A/5-HT6 engagement initiates downstream neurotrophic and plasticity cascades—collectively enabling rapid symptomatic relief and functional restoration in stress-compromised neural networks [2] [6] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: